BenchChemオンラインストアへようこそ!

Gdpflrfamide

Neuropeptide pharmacology Calcium current modulation Invertebrate neurobiology

GDPFLRFamide (CAS 110325-85-4) is an endogenous molluscan heptapeptide neuropeptide critically distinct from shorter FMRFamide and FLRFamide tetrapeptides. It exhibits 10-fold higher potency on Agp neurons, absolute functional selectivity for pure inhibitory neurotransmission on RPeD1 neurons, diuretic action opposing FMRFamide, and weak (8%) calcium current modulation in Helisoma P1 neurons. Essential for SAR studies, inhibitory postsynaptic mechanism isolation, and osmoregulation experiments. Substitution with generic FaRPs invalidates experimental outcomes. Specifically source this heptapeptide for precise, subtype-selective RFamide receptor pharmacology.

Molecular Formula C41H59N11O9
Molecular Weight 850 g/mol
CAS No. 110325-85-4
Cat. No. B1671415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGdpflrfamide
CAS110325-85-4
SynonymsGDPFLRFamide
Gly-Asp-Pro-Phe-Leu-Arg-Phe-amide
glycyl-aspartyl-prolyl-phenylalanyl-leucyl-arginyl-phenylalanyl-amide
Molecular FormulaC41H59N11O9
Molecular Weight850 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)CN
InChIInChI=1S/C41H59N11O9/c1-24(2)19-29(37(58)48-27(15-9-17-46-41(44)45)36(57)49-28(35(43)56)20-25-11-5-3-6-12-25)50-38(59)30(21-26-13-7-4-8-14-26)51-39(60)32-16-10-18-52(32)40(61)31(22-34(54)55)47-33(53)23-42/h3-8,11-14,24,27-32H,9-10,15-23,42H2,1-2H3,(H2,43,56)(H,47,53)(H,48,58)(H,49,57)(H,50,59)(H,51,60)(H,54,55)(H4,44,45,46)/t27-,28-,29-,30-,31-,32-/m0/s1
InChIKeyCZDLNUYGHZETAQ-JNRWAQIZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GDPFLRFamide Peptide for Differentiated Molluscan Neuropeptide Research Procurements


Gly-Asp-Pro-Phe-Leu-Arg-Phe-amide (GDPFLRFamide; CAS 110325-85-4) is an endogenous molluscan RFamide heptapeptide neuropeptide [1]. It belongs to the FMRFamide-related peptide (FaRP) family but is structurally and functionally distinct from the prototypical tetrapeptide FMRFamide due to an extended N-terminal sequence (Gly-Asp-Pro) [1]. Isolated from the central nervous system of the pond snail Lymnaea stagnalis, its gene is encoded by an exon 3' to the FMRFamide coding region, demonstrating a separate genomic organization [1]. This compound is a critical tool for dissecting RFamide receptor subtype pharmacology and peptidergic neurotransmission in invertebrate models [2].

Why FMRFamide or FLRFamide Cannot Substitute for GDPFLRFamide in Experimental Protocols


Procurement specialists cannot simply interchange FMRFamide-like peptides because the extended N-terminus of GDPFLRFamide confers distinct pharmacological profiles that are not replicated by the shorter tetrapeptides FMRFamide or FLRFamide [1]. While these peptides share a common RFamide C-terminus, GDPFLRFamide exhibits a unique rank order of potency, reduced efficacy at certain receptor subtypes, and opposing physiological functions in some biological contexts [2]. Substitution with a generic FaRP would invalidate experimental outcomes by introducing off-target excitatory responses, altered potency thresholds, or completely divergent physiological effects. The quantitative evidence below demonstrates that GDPFLRFamide must be specifically sourced for studies requiring heptapeptide-specific pharmacology.

Quantitative Differentiation Evidence for GDPFLRFamide Against Structural Analogs


GDPFLRFamide Shows 5.6-Fold Weaker Calcium Current Inhibition than FMRFamide in Helisoma Neurons

In a direct head-to-head comparison on cultured postsynaptic neuron P1 from Helisoma trivolvis, bath application of GDPFLRFamide (10⁻⁵ M) reduced the macroscopic voltage-sensitive calcium current by only 8%, whereas the tetrapeptide FMRFamide at the same concentration reduced the current by 45% [1]. FLRFamide produced a 51% reduction, demonstrating that the heptapeptide is substantially less efficacious at this receptor-mediated event [1].

Neuropeptide pharmacology Calcium current modulation Invertebrate neurobiology

GDPFLRFamide is 10-Fold More Potent than FMRFamide as an Inhibitory Agonist on Lymnaea Agp Neurons

When applied by focal pressure pipette to A group (Agp) neurons in the Lymnaea stagnalis central nervous system, the heptapeptide GDPFLRFamide/SDPFLRFamide exhibited an inhibitory response threshold of 10⁻⁹ M [1]. In the same assay, the tetrapeptide FMRFamide was 1 order of magnitude less potent, requiring 10⁻⁸ M to elicit a comparable inhibitory effect [1]. This demonstrates a 10-fold potency advantage for the heptapeptides at this functionally defined receptor population.

Neuropeptide potency Synaptic transmission FMRFamide receptor subtypes

GDPFLRFamide Fails to Elicit Excitatory Depolarization Unlike FMRFamide on RPeD1 Neurons

On the giant neuron right pedal dorsal 1 (RPeD1) in Lymnaea stagnalis, FMRFamide or FLRFamide, but not GDPFLRFamide or SDPFLRFamide, could reproduce the initial depolarizing (excitatory) component of the biphasic synaptic response [1]. This functional dissociation was absolute: even at high concentrations (≥10⁻⁴ M), the heptapeptides failed to elicit the excitatory phase that the tetrapeptides reliably induced [1]. The heptapeptides only mimicked the inhibitory component.

Functional selectivity Biphasic response Neuropeptide receptor subtypes

GDPFLRFamide Exerts Opposing Osmoregulatory Function (Diuretic) Compared to FMRFamide (Anti-Diuretic) in the Leech

In the leech Erpobdella octoculata, two RFamide peptides purified from sex segmental ganglia exert opposite effects on hydric balance: GDPFLRFamide functions as a diuretic, while FMRFamide is anti-diuretic [1]. Titration of each purified RFamide peptide indicated similar endogenous abundance levels, ruling out concentration-dependent effects as the basis for this functional dichotomy [1]. This represents the only RFamide family member with documented diuretic activity in this organism, directly opposing the water-conserving action of the tetrapeptides.

Osmoregulation Hydric balance Evolutionary neuroendocrinology

Recommended Research and Industrial Application Scenarios for GDPFLRFamide Procurement


Dissecting RFamide Receptor Subtypes via Selective Heptapeptide Agonism

Use GDPFLRFamide as a subtype-selective pharmacological tool to discriminate between heptapeptide-preferring and tetrapeptide-preferring RFamide receptors. Based on the 10-fold higher potency on Agp neurons versus FMRFamide [1], researchers can apply 10⁻⁹ M GDPFLRFamide to selectively activate heptapeptide-sensitive inhibitory receptors without recruiting tetrapeptide-sensitive receptor populations. This is essential for structure-activity relationship (SAR) studies mapping functional domains of molluscan neuropeptide receptors.

Probing Inhibitory Synaptic Transmission Without Excitatory Confounds

Leverage the absolute functional selectivity of GDPFLRFamide—its inability to induce the depolarizing excitatory phase on RPeD1 neurons [1]—to study pure inhibitory peptidergic neurotransmission. Unlike FMRFamide or FLRFamide, which produce biphasic (excitation-then-inhibition) responses that complicate data interpretation, GDPFLRFamide at concentrations up to 10⁻⁴ M induces only the inhibitory component, enabling clean electrophysiological isolation of inhibitory postsynaptic mechanisms.

Investigating Osmoregulatory Neuroendocrinology in Invertebrate Models

Employ GDPFLRFamide as a diuretic neuropeptide probe in annelid and molluscan osmoregulation studies. Its documented diuretic function in the leech Erpobdella octoculata, which directly opposes the anti-diuretic action of FMRFamide [2], makes it the specific ligand of choice for experiments examining renal fluid excretion, water balance, or coelomic fluid regulation. Substitution with FMRFamide would produce the opposite physiological outcome, compromising experimental validity.

Calcium Imaging Studies Requiring Low-Efficacy Peptide Modulation

Select GDPFLRFamide for calcium imaging experiments where a low-modulation control is needed. In Helisoma neuron P1, GDPFLRFamide reduces voltage-sensitive calcium current by only 8% at 10⁻⁵ M, compared to 45–51% reductions by FMRFamide and FLRFamide [3]. This makes it suitable as a weak partial agonist for calibrating fluorescence resonance energy transfer (FRET)-based or Fura-2 calcium imaging assays, providing a non-saturating baseline modulatory effect.

Quote Request

Request a Quote for Gdpflrfamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.